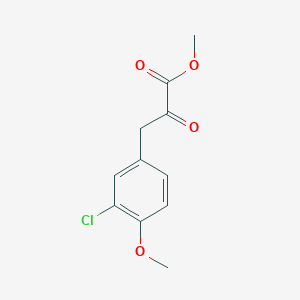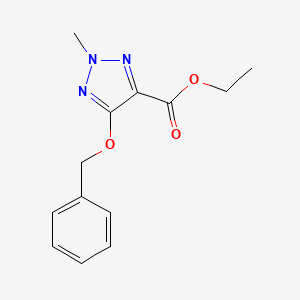
N-Hydroxythiazole-4-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxythiazole-4-carbimidoyl Chloride is a chemical compound with the molecular formula C4H3ClN2OS It is known for its unique structure, which includes a thiazole ring, a hydroxy group, and a carbimidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxythiazole-4-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with hydroxylamine and subsequent chlorination. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxythiazole-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chloride group in this compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of new compounds with altered functional groups.
Scientific Research Applications
N-Hydroxythiazole-4-carbimidoyl Chloride has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hydroxythiazole-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. Research is focused on understanding these interactions at the molecular level to develop new applications and improve existing ones.
Comparison with Similar Compounds
N-Hydroxythiazole-4-carbimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxythiazole-2-carbimidoyl Chloride: This compound has a similar structure but differs in the position of the carbimidoyl chloride group.
Thiazole derivatives: Various thiazole derivatives share structural similarities but have different functional groups and reactivities.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C4H3ClN2OS |
|---|---|
Molecular Weight |
162.60 g/mol |
IUPAC Name |
N-hydroxy-1,3-thiazole-4-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2OS/c5-4(7-8)3-1-9-2-6-3/h1-2,8H |
InChI Key |
YJBQHTLWRZAKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)

![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)

